molecular formula C11H16N2O2 B1412427 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid CAS No. 1707369-55-8

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

Cat. No.: B1412427
CAS No.: 1707369-55-8
M. Wt: 208.26 g/mol
InChI Key: IOIRLXQTYQZJQA-UHFFFAOYSA-N
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Description

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H16N2O2. It is a useful reagent in organic synthesis and has various applications in scientific research .

Preparation Methods

The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with cyclopropane-1-carboxylic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid include other cyclopropane derivatives and pyrazole-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of the cyclopropane ring and pyrazole moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIRLXQTYQZJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
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2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
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2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
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2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
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2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

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